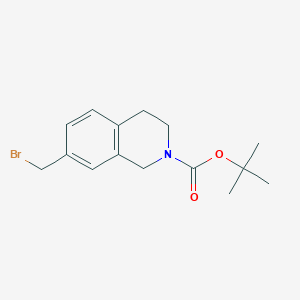
(3R)-2,2-dimethylthietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-2,2-Dimethylthietan-3-amine, also known as 3R-2,2-dimethylthietan-3-amine, is a thietane-based amine that has been used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 68-71°C and a melting point of -25°C. It is soluble in water, ethanol, chloroform, and other organic solvents.
Applications De Recherche Scientifique
(3R)-2,2-dimethylthietan-3-amine has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a ligand for metal complexes. It has also been used as a reactant for the synthesis of other amines and as a substrate for enzymatic reactions.
Mécanisme D'action
The mechanism of action of (3R)-2,2-dimethylthietan-3-amine is not well understood. However, it is believed that the amine group of the molecule can form hydrogen bonds with other molecules, allowing it to act as a ligand for metal complexes. Additionally, the thietane portion of the molecule is thought to be involved in the catalytic activity of the compound.
Biochemical and Physiological Effects
This compound has not been studied in detail for its biochemical and physiological effects. However, it is believed to be an effective catalyst for organic reactions and has been used in the synthesis of other compounds. Additionally, it has been used as a ligand for metal complexes and as a substrate for enzymatic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of (3R)-2,2-dimethylthietan-3-amine for lab experiments include its low cost, easy availability, and its ability to act as a catalyst for organic reactions. Additionally, it can be used as a ligand for metal complexes and as a substrate for enzymatic reactions. The main limitation of this compound for lab experiments is its lack of biochemical and physiological effects.
Orientations Futures
There are several potential future directions for (3R)-2,2-dimethylthietan-3-amine. These include further research into its biochemical and physiological effects, its potential use as a drug, and its potential use in the synthesis of other compounds. Additionally, further research into its mechanism of action and its potential applications in biotechnology and nanotechnology could be explored.
Méthodes De Synthèse
(3R)-2,2-dimethylthietan-3-amine is synthesized from the reaction of a thietane with an amine. The reaction is carried out in a flask containing the thietane, amine, and a catalyst. The reaction is then heated and stirred until the desired product is obtained. The reaction is typically carried out at temperatures between 90-100°C and is usually complete in 1-2 hours. The product is then isolated by distillation and purified by recrystallization.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-2,2-dimethylthietan-3-amine involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,2-dimethyl-1,3-propanedithiol", "Sodium hydride", "Chloroacetonitrile", "Hydrogen gas", "Ammonia gas" ], "Reaction": [ "Step 1: React 2,2-dimethyl-1,3-propanedithiol with sodium hydride to form the corresponding thiolate salt.", "Step 2: React the thiolate salt with chloroacetonitrile to form (3R)-2,2-dimethylthietan-3-one.", "Step 3: Reduce (3R)-2,2-dimethylthietan-3-one with hydrogen gas in the presence of a catalyst to form (3R)-2,2-dimethylthietan-3-ol.", "Step 4: React (3R)-2,2-dimethylthietan-3-ol with ammonia gas to form (3R)-2,2-dimethylthietan-3-amine." ] } | |
| 1909286-67-4 | |
Formule moléculaire |
C5H11NS |
Poids moléculaire |
117.22 g/mol |
Nom IUPAC |
(3R)-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C5H11NS/c1-5(2)4(6)3-7-5/h4H,3,6H2,1-2H3/t4-/m1/s1 |
Clé InChI |
BHIGXGGBHPDRAL-SCSAIBSYSA-N |
SMILES isomérique |
CC1([C@@H](CS1)N)C |
SMILES canonique |
CC1(C(CS1)N)C |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



